Bienvenue dans la boutique en ligne BenchChem!

5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one

Cytotoxicity SAR Cancer

5-Methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one (CAS 64620-10-6) is a synthetic 4-phenylpyranocoumarin featuring a 5-methoxy substituent and a fully saturated 9,10-dihydro-2H,8H-pyrano ring fused to a chromen-2-one core (molecular formula C21H20O4, MW 336.4 g/mol, XLogP3-AA = 4, melting point 133–134 °C). The compound belongs to the broader mammea-type coumarin scaffold but is distinguished from natural congeners by the absence of C-6 prenyl/acyl decoration and by the fully saturated dihydropyrano ring, which differentiates it pharmacophorically from the planar, fully aromatic pyranocoumarins such as xanthoxyletin and seselin.

Molecular Formula C21H20O4
Molecular Weight 336.387
CAS No. 64620-10-6
Cat. No. B2805272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one
CAS64620-10-6
Molecular FormulaC21H20O4
Molecular Weight336.387
Structural Identifiers
SMILESCC1(CCC2=C3C(=C(C=C2O1)OC)C(=CC(=O)O3)C4=CC=CC=C4)C
InChIInChI=1S/C21H20O4/c1-21(2)10-9-14-16(25-21)12-17(23-3)19-15(11-18(22)24-20(14)19)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3
InChIKeyBBWXUVRTELNMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Technical Baseline for 5-Methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one (CAS 64620-10-6)


5-Methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one (CAS 64620-10-6) is a synthetic 4-phenylpyranocoumarin featuring a 5-methoxy substituent and a fully saturated 9,10-dihydro-2H,8H-pyrano ring fused to a chromen-2-one core (molecular formula C21H20O4, MW 336.4 g/mol, XLogP3-AA = 4, melting point 133–134 °C) [1]. The compound belongs to the broader mammea-type coumarin scaffold but is distinguished from natural congeners by the absence of C-6 prenyl/acyl decoration and by the fully saturated dihydropyrano ring, which differentiates it pharmacophorically from the planar, fully aromatic pyranocoumarins such as xanthoxyletin and seselin [2][3].

Why In-Class Analogs Cannot Substitute for 5-Methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one (CAS 64620-10-6)


Within the 4-phenylpyranocoumarin series, minor structural modifications at the C-5 position (OH vs. OCH3), the oxidation state of the pyrano ring (9,10-dihydro vs. fully aromatic 2H,8H-pyrano), and the presence or absence of C-6 acyl/prenyl substituents produce profound differences in cytotoxicity potency and target selectivity [1][2]. For example, the 5-hydroxy analog (Compound 1 from Marila pluricostata) exhibited GI50 values of 3.4–5.7 µg/mL across three human cancer cell lines, whereas other mammea-type coumarins carrying C-6 acyl chains (e.g., mammeisin, mesuol) showed GI50 values as low as 0.1 µg/mL—a 30- to 50-fold potency difference driven solely by C-6 substitution [1]. Similarly, the transformation of a planar aromatic pyrano[2,3-f]chromen-2-one to the 9,10-dihydro form alters molecular topology and conformational flexibility, which can shift vasorelaxant EC50 values by over 70-fold relative to the parent scopoletin scaffold [2]. These structure–activity discontinuities mean that even closely related analogs cannot be interchanged without risking loss of the specific pharmacological profile or chemical reactivity that the 5-methoxy-9,10-dihydro substitution pattern encodes.

Quantitative Differential Evidence for 5-Methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one (CAS 64620-10-6)


C-5 Methoxy vs. C-5 Hydroxy: Impact on Cytotoxic Potency in Human Cancer Cell Lines

The closest structurally characterized comparator is 5-hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydro-8H-pyrano-[2,3-f]chromen-2-one (Compound 1, J. Nat. Prod. 2005), which differs only by a C-5 OH → OCH3 replacement. Compound 1 displayed GI50 values of 5.7, 4.7, and 3.4 µg/mL against MCF-7 (breast), H-460 (lung), and SF-268 (CNS) human cancer cell lines, respectively, establishing a benchmark for the 5-hydroxy-9,10-dihydro scaffold [1]. The 5-methoxy substitution eliminates the hydrogen-bond donor capacity at this position (PubChem HBD count = 0 vs. 1 for the 5-OH analog), increasing the computed logP by approximately 0.5–0.8 units and enhancing membrane permeability potential, though direct GI50 data for the 5-methoxy compound in the same assay system are not yet publicly available [2]. This methylation represents a well-precedented strategy for improving metabolic stability in coumarin scaffolds while potentially altering target engagement profiles [1].

Cytotoxicity SAR Cancer

Saturated 9,10-Dihydropyrano Ring vs. Fully Aromatic 2H,8H-Pyrano Ring: Pharmacophoric and Conformational Differentiation

The 9,10-dihydro-2H,8H-pyrano ring in the target compound introduces sp³ hybridization at C-9 and C-10, breaking the extended π-conjugation present in fully aromatic pyranocoumarins such as xanthoxyletin (8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one) and 4-phenylxanthyletin [1]. In a closely related scaffold series, 8,8-dimethyl-8H-pyrano[2,3-f]chromen-2-one derivatives (fully aromatic at the pyrano ring) exhibited vasorelaxant EC50 values ranging from 1.58 to 5.02 µM in endothelium-intact rat mesenteric artery, with the most potent analog (compound 22) achieving an EC50 of 1.58 µM and a 70.89-fold sensitivity enhancement over scopoletin [1]. The 9,10-dihydro modification alters the dihedral angle between the pyran and chromenone planes, which is expected to modulate binding to flat aromatic binding pockets such as those in the BKCa channel or MAO enzymes [1][2]. Xanthoxyletin, the simplest fully aromatic comparator, shows antioxidant IC50 (DPPH) = 247.1 µM and cytotoxic IC50 = 78.2–94.4 µM against HepG2, HCT116, and SK-LU-1 cells, providing a benchmark for the fully aromatic scaffold class .

Vasorelaxation Conformational analysis Pyranocoumarin SAR

Absence of C-6 Acyl/Prenyl Substituent: Differentiating Procurement from Mammea-Type Natural Products

The target compound lacks the C-6 (2-methylpropanoyl) substituent found in the natural product mesuarin (5-methoxy-8,8-dimethyl-6-(2-methylpropanoyl)-4-phenyl-2H,8H-pyrano[2,3-f]chromen-2-one, MW 404.46) [1]. In the Marila pluricostata panel, the introduction of a C-6 propionyl group (Compound 2 vs. Compound 1) and the presence of C-6 acyl chains in known mammea-type coumarins (mammesin, mesuol, mammea A/AB) dramatically increased cytotoxic potency, with GI50 values dropping from the 3–6 µg/mL range (Compound 1) to as low as 0.1 µg/mL (compounds 10, 11, 12) [2]. The target compound's unsubstituted C-6 position makes it a cleaner, more synthetically tractable scaffold for selective derivatization, avoiding the confounding polypharmacology of prenylated natural product mixtures [2][3]. This also translates to a lower molecular weight (336.4 vs. 378–406 Da for C-6 acylated analogs), improved ligand efficiency metrics, and reduced synthetic complexity for scale-up [1].

Natural product analog Mammea coumarin C-6 substitution

Physicochemical Differentiation: Hydrogen Bond Donor Count = 0 vs. Related 4-Phenylcoumarins

The target compound has a computed Hydrogen Bond Donor (HBD) count of 0, XLogP3-AA = 4, and a melting point of 133–134 °C, whereas its 5-hydroxy analog (Compound 1) has HBD = 1 (from the C-5 phenolic OH), a lower computed logP, and a higher melting point of 274–275 °C [1][2]. The absence of any H-bond donor in the target compound is a critical differentiator for applications requiring enhanced membrane permeability, blood–brain barrier penetration potential, or formulation in lipophilic matrices. The 140 °C lower melting point (133–134 vs. 274–275 °C) also indicates significantly different crystal packing energy, which can affect solubility, dissolution rate, and formulation behavior [2]. Within the broader 4-phenylcoumarin class, many bioactive members (mammeisin, mesuol, mammesin) carry one or more phenolic OH groups, making the fully methylated target compound a valuable outlier for permeability-focused screening cascades [1].

Physicochemical properties Drug-likeness Permeability

Regiochemical Precision: 4-Phenyl Substitution on the Coumarin Core as a Determinant of MAO Isoform Selectivity

A recent structure–activity relationship study across three series of coumarin derivatives established that 4-phenyl substitution on the coumarin core is more effective for MAO-A inhibition, while 3-phenyl substitution enhances MAO-B inhibition and selectivity [1]. The target compound bears a 4-phenyl group, positioning it within the MAO-A-preferring structural subclass. Although direct MAO-A IC50 data for the target compound have not been published, the SAR framework predicts that the 4-phenyl-5-methoxy substitution pattern will favor MAO-A over MAO-B engagement, in contrast to 3-phenylcoumarin analogs that are MAO-B selective [1]. This regiochemical differentiation is critical for procurement decisions in neurodegenerative disease research where MAO isoform selectivity determines therapeutic index and side-effect profiles [1].

Monoamine oxidase MAO-A selectivity 4-Phenylcoumarin

Synthetic Tractability and Commercial Availability Profile Relative to Natural Product Analogs

Unlike many biologically active 4-phenylpyranocoumarins that require isolation from plant biomass (e.g., Marila pluricostata leaves yielded only 27 mg of Compound 1 from 3.4 kg of dried leaves, a 0.014% yield), the target compound is commercially available from multiple suppliers (AKSci, Fluorochem, MolCore, CymitQuimica) in >95% purity with defined analytical specifications [1]. The 4-phenylxanthyletin scaffold, a fully aromatic analog, has a published synthetic route via iodine-blocking and 1,1-dimethyl-2-propynylation followed by cyclization, providing a methodological foundation for analog synthesis [1]. In contrast, C-6 acylated natural products like mesuarin require multi-step prenylation or Friedel-Crafts acylation, adding 3–5 synthetic steps and reducing overall yield [2]. The target compound's absence of stereogenic centers (0 chiral centers) further simplifies synthesis, analytical characterization, and regulatory documentation compared to chiral dihydropyranocoumarins such as trans-khellactone or cis-methylkhellactone .

Synthetic accessibility Commercial sourcing Building block

Evidence-Backed Research and Industrial Application Scenarios for 5-Methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one (CAS 64620-10-6)


Medicinal Chemistry Diversification: C-6 Derivatization of a Clean 4-Phenylpyranocoumarin Scaffold

The unsubstituted C-6 position provides a chemically orthogonal handle for late-stage functionalization (acylation, prenylation, halogenation, Suzuki coupling) without the need for protecting group manipulation at C-5 (blocked as methyl ether). This contrasts with natural product starting points like mesuarin, which already bear a C-6 isobutyryl group that must be removed before diversification. Researchers can leverage the 30- to 50-fold potency gains achievable through C-6 acylation, as demonstrated by the mammea-type coumarin SAR in the Marila pluricostata study where C-6 acylated analogs (mammesin, mesuol, mammea A/AB) reached GI50 values of 0.1 µg/mL [1][2].

CNS-Penetrant Lead Optimization: Exploiting Zero Hydrogen Bond Donor Physicochemistry

The target compound's HBD count of 0 and XLogP3-AA of 4 position it favorably for blood–brain barrier penetration screening cascades. When benchmarked against the 5-hydroxy analog (HBD = 1, mp 274–275 °C), the methoxy compound eliminates a key metabolic liability (phenolic glucuronidation/sulfation) and a crystal packing barrier to dissolution. This physicochemical profile is particularly relevant for MAO-A-targeted antidepressant programs, where the 4-phenyl substitution pattern on the coumarin core has been shown to confer MAO-A inhibitory preference over MAO-B [3][4].

Non-Planar Scaffold Screening for BKCa Channel and Ion Channel Targets

The 9,10-dihydro ring saturation introduces sp³ centers that disrupt the extended π-system characteristic of fully aromatic pyranocoumarins. This non-planar topology may be advantageous when screening against ion channels (e.g., BKCa) where the fully aromatic 8,8-dimethyl-8H-pyrano[2,3-f]chromen-2-ones have already shown vasorelaxant EC50 values of 1.58–5.02 µM with up to 70.89-fold enhanced sensitivity over scopoletin in rat mesenteric artery assays [1]. The saturated analog offers a complementary three-dimensional shape for targets that discriminate between flat and puckered ligands.

Analytical Reference Standard and Synthetic Methodology Development

With an experimental melting point of 133–134 °C, well-defined spectroscopic properties (InChIKey: BBWXUVRTELNMIS-UHFFFAOYSA-N), and commercial availability at ≥95% purity from multiple vendors, this compound serves as an ideal reference standard for HPLC-MS method development targeting the 4-phenylpyranocoumarin class. Its achiral nature and the published synthetic route for the core 4-phenylxanthyletin scaffold (iodine-blocking/1,1-dimethyl-2-propynylation/cyclization) provide a validated starting point for process chemistry scale-up, avoiding the 0.014% isolation yields that constrain natural product sourcing [2][3][4].

Quote Request

Request a Quote for 5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.